REACTION_CXSMILES
|
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].C(=O)([O-])O.[K+].[CH2:15]([NH2:18])[CH2:16][CH3:17]>CC(C)=O.O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:18][CH2:15][CH2:16][CH3:17])[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
36.9 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
25.03 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[K+]
|
Name
|
|
Quantity
|
11.82 g
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled in an ice/acetone bath
|
Type
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TEMPERATURE
|
Details
|
while maintaining the temperature below 0° C
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The acetone was evaporated off under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue (300 ml) was poured into water (11)
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Type
|
FILTRATION
|
Details
|
The resulting white solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)NCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |